An In-depth Technical Guide to the Basic Properties of (1,2-Dimethylpyrazolidin-4-yl)methanamine
An In-depth Technical Guide to the Basic Properties of (1,2-Dimethylpyrazolidin-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1,2-Dimethylpyrazolidin-4-yl)methanamine is a saturated heterocyclic compound featuring a pyrazolidine core, N,N-dimethylation, and a 4-methanamine substituent. While this specific molecule is not extensively documented in current scientific literature, its structural motifs are present in a variety of biologically active compounds. This technical guide provides a comprehensive, predictive overview of its fundamental properties, leveraging established principles of organic chemistry and data from analogous structures. The guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering insights into its predicted physicochemical characteristics, potential synthetic pathways, spectroscopic signatures, and prospective pharmacological relevance. By extrapolating from known data, this document aims to facilitate future research and application of this novel chemical entity.
Introduction to the Pyrazolidine Scaffold
The pyrazolidine ring is a five-membered saturated heterocycle containing two adjacent nitrogen atoms.[1][2] This scaffold is a key structural component in numerous compounds with diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[3] The saturated nature of the ring allows for a range of conformational possibilities, which can be critical for molecular recognition and biological function. Unsubstituted pyrazolidine is a hygroscopic liquid that is stable in air.[4] The presence of two nitrogen atoms imparts basic properties to the ring system.
Molecular Structure and Conformational Analysis
The structure of (1,2-Dimethylpyrazolidin-4-yl)methanamine comprises a central pyrazolidine ring with methyl groups attached to both nitrogen atoms (N1 and N2) and a methanamine group at the C4 position.
Systematic Name: (1,2-Dimethylpyrazolidin-4-yl)methanamine
The pyrazolidine ring is not planar and is expected to adopt an envelope or twist conformation to minimize steric strain. The substituents on the nitrogen and carbon atoms will influence the preferred conformation. The two methyl groups on the nitrogen atoms will likely exist in a pseudo-equatorial or pseudo-axial orientation, and the methanamine group at C4 will also have a preferred spatial arrangement. Understanding the conformational landscape is crucial for predicting its interaction with biological targets.
Figure 1: 2D representation of (1,2-Dimethylpyrazolidin-4-yl)methanamine.
Predicted Physicochemical Properties
The basicity and lipophilicity of a molecule are critical parameters in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Basicity and Predicted pKa
The basicity of (1,2-Dimethylpyrazolidin-4-yl)methanamine will be primarily determined by the lone pairs of electrons on the three nitrogen atoms: the two tertiary amines within the pyrazolidine ring and the primary amine of the methanamine substituent.
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Primary Amine (methanamine): Simple primary alkylamines typically have pKa values for their conjugate acids in the range of 9.5 to 11.0.[5] The presence of the pyrazolidine ring is not expected to introduce significant electronic withdrawing effects, so the basicity of this primary amine should be comparable to other simple alkylamines.
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Tertiary Amines (pyrazolidine ring): The two nitrogen atoms of the pyrazolidine ring are tertiary amines. Alkyl groups are electron-donating, which generally increases the basicity of amines compared to ammonia.[6][7] However, steric hindrance around the nitrogen can affect its ability to be protonated.[8] The pKa of N,N-dimethylcyclohexylamine is reported to be 10.72, which can serve as a reasonable reference for a cyclic tertiary amine.[9] The basicity of pyrazolidine itself is predicted to have a pKa of 9.70 ± 0.20 for its conjugate acid.[1] The N,N-dimethylation is expected to increase the basicity compared to the parent pyrazolidine.
Given these factors, it is predicted that the primary amine of the methanamine group will be the most basic site due to lesser steric hindrance compared to the ring nitrogens. The pKa of the conjugate acid of (1,2-Dimethylpyrazolidin-4-yl)methanamine is predicted to be in the range of 10.0 - 11.0 .
Figure 2: Factors influencing the predicted basicity of (1,2-Dimethylpyrazolidin-4-yl)methanamine.
Lipophilicity and Predicted logP
The partition coefficient (logP) is a measure of a compound's lipophilicity. A logP value between 1 and 3 is often considered optimal for oral drug absorption.[10]
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The parent pyrazolidine has a predicted LogP of -0.3, indicating it is hydrophilic.[11]
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The addition of two methyl groups will increase the lipophilicity.
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The primary amine group will contribute to the hydrophilicity of the molecule.
Considering these contributions, the predicted logP for (1,2-Dimethylpyrazolidin-4-yl)methanamine is likely to be in the range of 0.5 - 1.5 . This suggests the molecule will have a degree of water solubility while also possessing some lipophilic character, which could be favorable for drug development.
| Property | Predicted Value | Rationale |
| pKa (conjugate acid) | 10.0 - 11.0 | Based on the basicity of primary alkylamines and cyclic tertiary amines.[5][9] |
| logP | 0.5 - 1.5 | Extrapolated from the LogP of pyrazolidine and the contribution of methyl and aminomethyl groups.[11] |
| Solubility | Likely soluble in water and polar organic solvents. | The presence of three amine functionalities suggests good water solubility. |
Potential Synthetic Pathways
As there is no reported synthesis for (1,2-Dimethylpyrazolidin-4-yl)methanamine, a plausible synthetic route can be proposed based on established methods for constructing the pyrazolidine ring and introducing the required substituents. A common method for pyrazolidine synthesis involves the cyclization of a 1,3-dihalopropane with a hydrazine derivative.[4]
Proposed Retrosynthetic Analysis
A potential retrosynthetic pathway involves the disconnection of the pyrazolidine ring, leading back to a suitably functionalized 1,3-dihalopropane and 1,2-dimethylhydrazine.
Figure 3: Retrosynthetic analysis for (1,2-Dimethylpyrazolidin-4-yl)methanamine.
Proposed Synthetic Protocol
Step 1: Synthesis of a Protected 4-(aminomethyl)-1,3-dihalopropane
This intermediate can be synthesized from a commercially available starting material such as diethyl malonate.
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Alkylation of Diethyl Malonate: React diethyl malonate with a suitable aminomethylating agent where the amine is protected (e.g., as a phthalimide or a carbamate).
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Reduction of the Ester Groups: Reduce the two ester groups to alcohols using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
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Conversion of Alcohols to Halides: Convert the diol to a dihalide (e.g., dibromide or dichloride) using a reagent such as phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).
Step 2: Cyclization to form the Pyrazolidine Ring
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Reaction with 1,2-Dimethylhydrazine: React the protected 4-(aminomethyl)-1,3-dihalopropane with 1,2-dimethylhydrazine in the presence of a base to facilitate the cyclization reaction. This will form the protected 1,2-dimethylpyrazolidine derivative.
Step 3: Deprotection of the Amine
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Removal of the Protecting Group: Remove the protecting group from the primary amine. The choice of deprotection method will depend on the protecting group used (e.g., hydrazine for a phthalimide group or acid/base for a carbamate).
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Purification: Purify the final product, (1,2-Dimethylpyrazolidin-4-yl)methanamine, using techniques such as distillation or column chromatography.
Figure 5: Potential areas of pharmacological interest for (1,2-Dimethylpyrazolidin-4-yl)methanamine.
Proposed Analytical Methodologies
For the detection and quantification of (1,2-Dimethylpyrazolidin-4-yl)methanamine, standard analytical techniques for small organic molecules would be applicable.
Chromatographic Methods
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Gas Chromatography-Mass Spectrometry (GC-MS): Given its predicted volatility, GC-MS would be a suitable method for both qualitative and quantitative analysis. Derivatization of the primary amine may be necessary to improve its chromatographic properties.
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High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC coupled with a suitable detector (e.g., UV-Vis if a chromophore is introduced, or more universally, mass spectrometry) would be an effective method for its analysis in various matrices.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for structural elucidation and confirmation of synthesis.
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Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass and elemental composition.
Conclusion
(1,2-Dimethylpyrazolidin-4-yl)methanamine represents a novel chemical entity with potential for applications in medicinal chemistry and drug discovery. Although direct experimental data is lacking, this in-depth technical guide provides a robust, predictive framework for its basic properties based on the well-understood chemistry of its constituent functional groups and the pyrazolidine scaffold. The predicted physicochemical properties suggest a molecule with favorable drug-like characteristics. The proposed synthetic routes offer a practical starting point for its chemical synthesis. This guide is intended to serve as a catalyst for further investigation into this and related compounds, providing a solid foundation for future research endeavors.
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